molecular formula C16H15NO3 B1195730 N-Diphenylacetylglycine CAS No. 65707-74-6

N-Diphenylacetylglycine

Cat. No. B1195730
CAS RN: 65707-74-6
M. Wt: 269.29 g/mol
InChI Key: VQBRAWUFMIKGTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the case of N-Diphenylacetylglycine, it is a glycine conjugate of phenylacetic acid .


Molecular Structure Analysis

The molecular formula of N-Diphenylacetylglycine is C10H11NO3 , with a molecular weight of 193.20 g/mol . Its structure consists of a glycine moiety linked to a phenylacetic acid group .

Scientific Research Applications

N-linked Glycan Characterization and Profiling

Scientific Field

This research is in the field of Biotherapeutic Characterization .

Application Summary

The research focuses on the characterization of N-linked glycans from biotherapeutic proteins. The Waters Biopharmaceutical Platform Solution with UNIFI is used for this purpose .

Experimental Procedure

The workflow involves the use of UPLC bioseparations columns and analytical instrumentation, along with optical detection and mass spectrometry. Data acquisition, processing, bioinformatics, and reporting tools are integrated and automated within UNIFI Scientific Information System’s compliant-ready architecture .

Results

The integrated UPLC/FLR/QTof MS analytical technologies available with the Waters Biopharmaceutical Platform Solution with UNIFI improve a biopharmaceutical organization’s ability to deliver well-characterized glycosylated biotherapeutics to market, from discovery through QC .

Role of N-linked Glycans in the Stability and Activity of Fungal Cellobiohydrolases

Scientific Field

This research is in the field of Enzymology and Fungal Biochemistry .

Application Summary

The study probes the role of N-linked glycans in the stability and activity of fungal cellobiohydrolases .

Experimental Procedure

The significance of individual N-linked glycans on the surface of the catalytic domain of Cel7A cellobiohydrolases from T. reesei and P. funiculosum is examined by genetically adding or removing N-linked glycosylation motifs using site directed mutagenesis .

Results

It was concluded that N-linked glycans in peptide loops that form part of the active site tunnel have the greatest impact on both thermal stability and enzymatic activity on crystalline cellulose for both the T. reesei and P. funiculosum Cel7A enzymes .

Phenylacetylglycine and Glycine N-acyltransferase Activity

Scientific Field

This research is in the field of Biochemistry and Metabolomics .

Application Summary

The research focuses on the role of phenylacetylglycine in glycine N-acyltransferase activity .

Experimental Procedure

The study involves the transfer of an acyl group to the N-terminus of glutamine using phenylacetyl-CoA as an acyl donor .

Results

The study found that phenylacetylglycine is involved in glycine N-acyltransferase activity .

Development of Novel, Highly Sensitive Fluorescent Dyes for N-glycan Analysis

Scientific Field

This research is in the field of Biochemical Analysis .

Application Summary

The study reports the development of two rapidly reacting fluorescent dyes (Teal™ and Turquoise™ dyes) for N-glycan analysis .

Experimental Procedure

The dyes are used to label a number of N-linked oligosaccharides (IgG glycans) consisting of both charged and neutral glycans. These dye-labeled N-glycans can be analyzed using a liquid chromatography (LC) or capillary electrophoresis (CE) separation platform .

Results

The dyes were found to generate better signals when analyzed using mass spectrometry methods .

Synthesis, Processing, and Function of N-Glycans in N-Glycoproteins

Scientific Field

This research is in the field of Glycobiology .

Application Summary

The study focuses on the synthesis, processing, and function of N-glycans in N-glycoproteins .

Experimental Procedure

The research discusses the biology of N-glycoprotein synthesis, processing, and function with specific reference to the physiology and pathophysiology of the immune and nervous system, as well as infectious diseases such as Covid-19 .

Results

It was found that N-glycan enhances proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .

Rapid N-glycan Sample Preparation Workflow

Application Summary

The study presents the development and application of a rapid N-glycan sample preparation workflow .

Experimental Procedure

The workflow involves a five-minute in solution deglycosylation step followed by direct on-matrix 2-AB labeling and cleanup .

Results

With this workflow, samples are ready for analysis in approximately 2 hours .

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRAWUFMIKGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215921
Record name N-Diphenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Diphenylacetylglycine

CAS RN

65707-74-6
Record name N-Diphenylacetylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65707-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Diphenylacetylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.7506 Gram (0.01 mole) of glycine and 2.1 ml. (0.015 mole) of triethylamine were added to 5.5 ml. of water. To the resulting mixture was added a solution of 3.8549 g. (0.011 mole) of benzhydroxy 4,6-dimethylpyrimidyl-2-thiolcarbonate in 11 ml. of dioxane, and the mixture was reacted overnight under stirring at room temperature. After completion of the reaction, the reaction liquid was charged with 50 ml. of water and washed twice with 30 ml. of ethyl acetate. Subsequently, the aqueous phase was adjusted, under cooling to 0°C., to pH 2 by addition of 15 ml. of a cold 5N aqueous hydrochloric acid solution, and then extracted once with 30 ml. of ethyl acetate and twice with 15 ml. of ethyl acetate. Thereafter, the ethyl acetate phases were united together, washed twice with 15 ml. of a cold aqueous hydrochloric acid solution and twice with 30 ml. of a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate, and then the ethyl acetate was removed by distillation to obtain 2.731 g. of crude N-benzhydroxycarbonyl glycine in yield of 95.7 %. When recrystallized from an ether-petroleum ether solvent, the product showed a melting point of 113° to 115°C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
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0.015 mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
benzhydroxy 4,6-dimethylpyrimidyl-2-thiolcarbonate
Quantity
0.011 mol
Type
reactant
Reaction Step Four
Name
N-benzhydroxycarbonyl glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JC Sheehan, EJ Corey - Journal of the American Chemical …, 1952 - ACS Publications
… The method used for the preparation of the N,Ndiacylglycine derivatives II and VII could not be applied satisfactorily to the preparation of N,Ndiphenylacetylglycine benzyl ester (IX). …
Number of citations: 23 pubs.acs.org
AG Prapas - 1956 - search.proquest.com
… mentioned that they have tried without success to prepare benzyl bisphenylacetimidoacetate (which they called N,N-diphenylacetylglycine benzyl ester), by heating benzyl …
Number of citations: 0 search.proquest.com
EB HAYDEN JR - 1956 - search.proquest.com
… Sheehan and Corey mentioned that they have tried without success to prepare benzyl bisphenylacetimidoacetate (which they called N,N-diphenylacetylglycine benzyl ester), by heating …
Number of citations: 1 search.proquest.com
竹村庄司, 寺内弘実, 小綿恵子, 中野恵子… - YAKUGAKU …, 1978 - jstage.jst.go.jp
In order to examine bioactivities, simple amino acid derivatives mainly of DL-phenylalanine were prepared. N-Alkyl or N-aralkyl derivatives of DL-phenylalanine (1-11), DL-alanine (12-…
Number of citations: 2 www.jstage.jst.go.jp

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